molecular formula C7H10N2O B062397 4-(2-Hydroxyethylamino)-pyridine CAS No. 192130-06-6

4-(2-Hydroxyethylamino)-pyridine

Cat. No. B062397
M. Wt: 138.17 g/mol
InChI Key: MGSLNQCOIOCSBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “4-(2-Hydroxyethylamino)-pyridine” has been reported. For instance, novel Co(II) and V(IV) complexes were synthesized from an (E)-2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethan-1-ol ligand (L), cobalt(II) chloride hexahydrate, and vanadyl(IV) sulfate in methanolic solutions .

Scientific Research Applications

    4-Hydroxy-2-pyrones

    • Scientific Field : Organic Chemistry .
    • Application Summary : 4-Hydroxy-2-pyrones are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products . They are widespread in nature and possess versatile bioactivity that makes them an attractive target for synthesis and modification .
    • Methods of Application : The major synthetical methods are biomimetic and are based on the cyclization of tricarbonyl compounds. Novel chemical methods of de novo synthesis based on alkyne cyclizations using transition metal complexes and ketene transformations allow for straightforward access to 4-hydroxy-2-pyrones .
    • Results or Outcomes : These substances can exist in two tautomeric forms, namely, 4-hydroxy-2-pyrone and 2-hydroxy-4-pyrone. The former is a major tautomer as the result of effective conjugation. This structural feature makes a wide range of synthesis methods available for their synthesis .

    2-Amino-4-Hydroxyethylaminoanisole Sulfate

    • Scientific Field : Cosmetology .
    • Application Summary : 2-Amino-4-Hydroxyethylaminoanisole Sulfate is a substituted aromatic amine salt used in cosmetics and personal care products .
    • Methods of Application : The specific methods of application are not mentioned in the source, but it is likely used as an ingredient in cosmetic formulations .
    • Results or Outcomes : The Skin Deep ingredient hazard score, from 1 to 10, reflects known and suspected hazards linked to the ingredients. The EWG VERIFIED ® mark means a product meets EWG’s strictest criteria for transparency and health .

    Vanadium(IV) and Cobalt(II) Complexes

    • Scientific Field : Biochemistry .
    • Application Summary : Vanadium(IV) and Cobalt(II) complexes synthesized from an (E)-2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethan-1-ol ligand (L) have shown promising biological activities .
    • Methods of Application : The ligand and the complexes were characterized by various spectroscopic methods, including 1H NMR spectroscopy, 13C NMR spectroscopy, UV−visible spectroscopy, fluorescence spectroscopy, FT-IR spectroscopy, powder X-ray diffraction (PXRD), scanning electron microscopy energy dispersive X-ray spectroscopy (SEM EDX), mass spectroscopy (MS), thermal analysis, and molar conductance .
    • Results or Outcomes : The complexes have better percent activity index than the free ligand. The cobalt complex exhibited a more recognizable antibacterial activity than the vanadium complex, specifically against Pseudomonas aeruginosa . The cobalt complex also has a better antioxidant activity with half-inhibitory concentrations (IC50 of 16.01 μg/mL) than the ligand and the vanadium complex .

    4-(2-Hydroxyethyl)morpholine

    • Scientific Field : Pharmaceutical Chemistry .
    • Application Summary : 4-(2-Hydroxyethyl)morpholine belongs to the class of aminoalcohols. It is a versatile intermediate with a variety of applications .
    • Methods of Application : The specific methods of application are not mentioned in the source, but it is likely used as an ingredient in pharmaceutical formulations .
    • Results or Outcomes : The main application is the synthesis of pharmaceutical products .

Safety And Hazards

The safety data sheet for a similar compound, “2,2’- [4- (2-Hydroxyethylamino)-3-nitrophenylimino]diethanol” indicates that it may cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

2-(pyridin-4-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-6-5-9-7-1-3-8-4-2-7/h1-4,10H,5-6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSLNQCOIOCSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590466
Record name 2-[(Pyridin-4-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Hydroxyethylamino)-pyridine

CAS RN

192130-06-6
Record name 2-[(Pyridin-4-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Radinov, M Haimova, E Simova - Synthesis, 1986 - thieme-connect.com
Scheme C l’apei'.\'337 achieved with ammonia solutions at lL ‘l1" tPL" l ‘illLll” L ‘.\l\ClU ‘i\1 () U “(. f; compound Ila could be obtained in ot ‘)“rii _vicl< l., however. by using the standard …
Number of citations: 41 www.thieme-connect.com
R Radinov, M Haimova, E Simova… - Liebigs Annalen der …, 1988 - Wiley Online Library
Preferential attack of mixed N,O‐dinucleophiles on 3‐benzoyl‐4‐chloropyridine (2) through the hydroxy function is achieved applying the potassium fluoride‐alumina reagent. This …
LP Tenney - 1962 - scholarship.richmond.edu
Oxamates as intermediates Page 1 University of Richmond UR Scholarship Repository Master's Theses Student Research 1962 Oxamates as intermediates Linwood Powers Tenney …
Number of citations: 2 scholarship.richmond.edu

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